3-(2,4-dimethoxyphenyl)propanoic acid basic properties
3-(2,4-dimethoxyphenyl)propanoic acid basic properties
An In-Depth Technical Guide to 3-(2,4-Dimethoxyphenyl)propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-(2,4-Dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid tail. Within the vast landscape of chemical building blocks, this molecule holds particular significance for researchers and scientists in drug development. Its utility stems from the specific arrangement of two methoxy groups on the phenyl ring, which modulates its electronic properties and steric profile, making it a valuable precursor in the synthesis of complex bioactive molecules. Most notably, it serves as a key synthetic reagent in the preparation of potent inhibitors for p38 MAP kinase, a critical target in inflammatory disease research[1]. This guide provides a comprehensive technical overview of its fundamental properties, validated synthesis and analytical protocols, and its established role in medicinal chemistry.
Chapter 1: Physicochemical and Spectroscopic Profile
The identity and purity of a chemical reagent are paramount in research and development. The fundamental properties of 3-(2,4-dimethoxyphenyl)propanoic acid are summarized below. The electron-donating nature of the two methoxy groups at positions 2 and 4 of the phenyl ring increases the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets.
Table 1: Core Physicochemical Properties of 3-(2,4-Dimethoxyphenyl)propanoic Acid
| Property | Value | Reference |
| CAS Number | 22174-29-4 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | Solid, powder | |
| Melting Point | 100-104 °C | |
| Canonical SMILES | COc1ccc(CCC(O)=O)c(OC)c1 | |
| InChI Key | NVDCWSFMCUWKAL-UHFFFAOYSA-N |
Spectroscopic Signatures
While specific spectra should be acquired for each batch, the expected spectroscopic characteristics are as follows:
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¹H NMR: Signals corresponding to the two distinct methoxy groups (singlets, ~3.8 ppm), aromatic protons on the trisubstituted ring, and two methylene groups of the propanoic acid chain (triplets, ~2.6-2.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: Resonances for the eleven carbon atoms, including the carbonyl carbon of the carboxylic acid (~178 ppm), aromatic carbons (some shifted upfield due to the methoxy groups), the two methoxy carbons (~55 ppm), and the two methylene carbons.
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IR Spectroscopy: Characteristic absorptions for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches from the methoxy and acid groups (~1200-1300 cm⁻¹).
Chapter 2: Synthesis and Purification
A robust and reproducible synthesis is critical for obtaining high-purity material for drug discovery applications. The most direct and efficient laboratory-scale synthesis of 3-(2,4-dimethoxyphenyl)propanoic acid is achieved through the catalytic hydrogenation of its corresponding cinnamic acid precursor. This method is favored for its high yield and clean conversion, as the palladium catalyst selectively reduces the alkene double bond without affecting the aromatic ring or the carboxylic acid functionality.
Experimental Protocol 2.1: Synthesis via Catalytic Hydrogenation
Rationale: This protocol leverages the well-established efficacy of palladium on carbon (Pd/C) as a hydrogenation catalyst[3]. The reaction proceeds under mild conditions and typically goes to completion, simplifying purification. The subsequent recrystallization is a classic and effective method for removing trace impurities.
Materials:
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3-(2,4-Dimethoxyphenyl)acrylic acid (2,4-Dimethoxycinnamic acid)
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Ethanol, reagent grade
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10% Palladium on carbon (Pd/C)
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Hydrogen gas (H₂)
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Celite®
Procedure:
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Reaction Setup: In a suitable hydrogenation flask, dissolve 1.0 equivalent of 3-(2,4-dimethoxyphenyl)acrylic acid in a minimal amount of ethanol. Add 1-2 mol% of 10% Pd/C catalyst to the solution.
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Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or similar device. Purge the vessel with nitrogen or argon before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, periodically take aliquots, filter through a syringe filter to remove the catalyst, and analyze by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to completely remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to recover any residual product.
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Isolation: Combine the filtrate and washings. Remove the ethanol solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield 3-(2,4-dimethoxyphenyl)propanoic acid as a high-purity solid.
